S-(Allylthio)-L-cysteine
Description
Contextualization as a Bioactive Organosulfur Compound from Allium sativum
S-Allylmercaptocysteine (SAMC) is a water-soluble organosulfur compound that has garnered significant attention in the scientific community. mdpi.comresearchgate.net It is notably found in garlic (Allium sativum), particularly in aged garlic extract, and is recognized as one of the key bioactive constituents contributing to garlic's health-promoting properties. nih.govcjnmcpu.comtandfonline.com Garlic itself is a rich source of various bioactive components, including other organosulfur compounds like alliin, allicin (B1665233), diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and S-allyl-cysteine (SAC), as well as saponins (B1172615) and phenolic compounds. nih.govnih.gov
The processing method of garlic significantly influences the profile of its bioactive compounds. tandfonline.com For instance, allicin is the primary active compound in crushed raw garlic, whereas aged garlic extract is enriched with more stable compounds like SAMC. cjnmcpu.comnih.gov This distinction is crucial in research, as the biological effects observed can be attributed to different molecular entities depending on the garlic preparation used. SAMC's stability and water-solubility make it a compound of particular interest for research and potential applications. mdpi.comontosight.ai
Historical and Epidemiological Perspectives on Garlic-Derived Compounds in Health Research
The use of garlic as a medicinal agent has a long and storied history, with documented use by ancient civilizations in Egypt, Greece, Rome, China, and India for a variety of ailments. nih.govphcogrev.comspandidos-publications.com Ancient texts and archaeological findings, such as garlic bulbs in Egyptian pyramids, underscore its historical significance. nih.gov Historically, garlic was used to treat infections, respiratory issues, and digestive disorders, and was even consumed by laborers in ancient Egypt to enhance strength. nih.govspandidos-publications.com
Epidemiological studies have provided modern context to these historical uses, suggesting a correlation between garlic consumption and a reduced risk of certain chronic diseases. cambridge.org Several case-control and cohort studies have indicated an inverse association between the consumption of garlic and other allium vegetables and the risk of stomach and colon cancers. aafp.org Furthermore, population-based case-control studies in China have suggested that regular consumption of raw garlic may be associated with a reduced risk of liver and lung cancer. mdpi.comnih.govaacrjournals.org While many of these studies point to a protective effect, the results can be inconsistent, highlighting the need for further well-controlled research. mdpi.comnih.gov
The table below summarizes findings from selected epidemiological studies on garlic consumption and cancer risk.
Overview of Documented Biological Activities and Research Significance
S-Allylmercaptocysteine has been the subject of extensive research due to its diverse biological activities. researchgate.netontosight.ai A significant body of evidence from preclinical studies, including both in vitro (cell-based) and in vivo (animal) models, has demonstrated its potential in several areas of health research.
One of the most well-documented activities of SAMC is its anticancer effect . nih.govcjnmcpu.com Research has shown that SAMC can inhibit the proliferation of various cancer cell lines, including those of the colon, prostate, and liver, and can induce apoptosis (programmed cell death) in these cells. nih.govnih.govaacrjournals.org The mechanisms underlying these effects are multifaceted and involve the modulation of various cellular signaling pathways. nih.govmedchemexpress.com
SAMC is also recognized for its potent antioxidant and anti-inflammatory properties . mdpi.comontosight.aimedchemexpress.com It has been shown to protect against oxidative stress by scavenging free radicals and boosting the activity of endogenous antioxidant enzymes. mdpi.comnih.gov Its anti-inflammatory effects are mediated, in part, by its ability to reduce the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. medchemexpress.comnih.gov These properties are thought to contribute to its protective effects in various models of organ injury, such as cisplatin-induced nephrotoxicity and carbon tetrachloride-induced liver damage. mdpi.comnih.govnih.gov
The research significance of SAMC lies in its potential as a health-promoting agent. nih.govcjnmcpu.com Its stability and water-solubility, compared to the more pungent and unstable allicin, make it an attractive compound for further investigation. mdpi.comontosight.ai The diverse molecular pathways it influences underscore its potential to impact multiple aspects of health, from cellular protection to the modulation of disease processes. nih.govmedchemexpress.com
The table below provides a summary of key documented biological activities of S-Allylmercaptocysteine from preclinical research.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-(prop-2-enyldisulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQZZUUUOXNSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-(Allylthio)-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2281-22-3 | |
| Record name | S-(Allylthio)-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
| Record name | S-(Allylthio)-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Sources, Biosynthesis, and Biotransformation of S Allylmercaptocysteine
Biosynthetic Pathways from Precursors (e.g., γ-glutamyl-S-allyl-L-cysteine)
The formation of S-Allylmercaptocysteine is a multi-step process involving both chemical reactions and enzymatic activity. A putative precursor to SAMC, γ-glutamyl-S-allylmercaptocysteine (GSAMC), has been isolated and identified from AGE. nih.govacs.org
The proposed biosynthetic pathway is as follows:
Formation of GSAMC : GSAMC is believed to be produced from the reaction between allicin (B1665233) and γ-glutamyl dipeptides, such as γ-glutamyl-S-allylcysteine (GSAC) or γ-glutamyl-S-1-propenylcysteine (GS1PC). spandidos-publications.comnih.gov Allicin itself is rapidly produced from its precursor, alliin, when fresh garlic is crushed or sliced at the beginning of the aging process. spandidos-publications.com The reaction between allicin and GS1PC appears to be faster than with GSAC, suggesting it may be the primary pathway for GSAMC production in the early stages of aging. nih.govacs.org
Conversion of GSAMC to SAMC : SAMC is subsequently produced from GSAMC through the action of the endogenous garlic enzyme, γ-glutamyl transpeptidase (GGT). spandidos-publications.comnih.govacs.org This enzymatic conversion was confirmed in model reactions where a garlic protein fraction with GGT activity successfully produced SAMC from GSAMC. nih.gov The activity was suppressed by a GGT inhibitor, further validating the role of this enzyme. nih.govacs.org
This pathway explains the observed concentrations during the aging process, where the precursor GSAMC peaks at one month, followed by the peak of SAMC at four months as the enzymatic conversion takes place. nih.gov
Metabolic Fate and Biotransformation in Biological Systems
Unlike other well-absorbed sulfur compounds from garlic, SAMC has a distinct metabolic fate. nih.gov Studies show that after oral administration, SAMC is not detected in the plasma, suggesting that its various pharmacological actions are likely derived from its metabolites rather than the compound itself. researchgate.netnih.gov Upon entering the biological system, it undergoes rapid and extensive biotransformation. nih.govresearchgate.net
When administered, SAMC is known to disappear from the blood quickly. nih.gov It reacts almost immediately with blood components and is converted into volatile diallyl polysulfides (DASn). researchgate.netnih.gov These volatile compounds can then be dissipated via the lungs and skin. researchgate.netresearchgate.net
The subsequent metabolism of these intermediates involves the liver and kidneys. researchgate.netnih.gov The diallyl polysulfides are further metabolized into glutathione (B108866) S-conjugates and cysteine S-conjugates. researchgate.netresearchgate.net These conjugates are processed in the liver and kidneys, where they are ultimately converted into N-acetylated forms for excretion in the urine. nih.govresearchgate.net Despite these pathways, the urinary excretion of SAMC metabolites is relatively low. For instance, two identified N-acetylcysteine conjugates accounted for only 10.7% of the administered SAMC in one rat study. researchgate.netresearchgate.net This low recovery in urine may be due to the release of volatile metabolites through breath and skin or the binding of SAMC and its metabolites to blood proteins. nih.gov
As the pharmacological effects of SAMC are attributed to its metabolites, identifying these compounds is crucial. nih.gov Studies in rats using liquid chromatography-mass spectrometry have identified several metabolites in both plasma and urine following SAMC administration. researchgate.netresearchgate.net
These potential active metabolites include:
Diallylpolysulfides : The initial volatile compounds formed from SAMC in the blood. researchgate.net
Glutathione S-conjugates : Formed from the metabolism of diallylpolysulfides, including S-3-hydroxypropylglutathione and S-2-carboxyethylglutathione. researchgate.netnih.gov
Cysteine S-conjugates : Including S-3-hydroxypropylcysteine and S-2-carboxyethylcysteine, which were identified in plasma. researchgate.net
N-acetylated Metabolites : These are the final forms excreted in urine. Two specific metabolites identified are N-acetyl-S-3-hydroxypropylcysteine and N-acetyl-S-2-carboxyethylcysteine. researchgate.netnih.govresearchgate.net Another N-acetylated form, N-acetyl-S-3-hydroxypropylcysteine, was also found in plasma. researchgate.net
| Metabolite Class | Specific Compounds Identified | Location Found |
|---|---|---|
| Diallylpolysulfides | Diallylpolysulfides (DASn) | Blood (transient) |
| Glutathione S-conjugates | S-3-hydroxypropylglutathione, S-2-carboxyethylglutathione | Plasma, Metabolic studies researchgate.netnih.gov |
| Cysteine S-conjugates | S-3-hydroxypropylcysteine, S-2-carboxyethylcysteine | Plasma researchgate.net |
| N-acetylated Metabolites | N-acetyl-S-3-hydroxypropylcysteine, N-acetyl-S-2-carboxyethylcysteine | Urine, Plasma researchgate.netnih.govresearchgate.net |
Comprehensive Analysis of Biological Activities and Therapeutic Potential
Anticancer Research: Elucidating the Antineoplastic Efficacy of S-Allylmercaptocysteine
S-Allylmercaptocysteine (SAMC), a unique water-soluble organosulfur compound derived from aged garlic extract, has garnered significant attention in oncological research. cjnmcpu.com Extensive studies have demonstrated its potential as a potent antineoplastic agent, exhibiting a range of biological activities that counteract the initiation and progression of various cancers. cjnmcpu.com The multifaceted anticancer mechanisms of SAMC encompass the inhibition of cancer cell growth, induction of programmed cell death, and impediment of metastasis.
SAMC has been shown to exert significant anti-proliferative effects on a variety of malignant cell lines. This inhibitory action is often dose- and time-dependent, leading to a reduction in the viability of cancer cells. nih.gov Research has demonstrated the efficacy of SAMC against breast cancer (both ER-positive MCF-7 and ER-negative MDA-MB-231 cells), erythroleukemia, and prostate cancer cell lines. nih.govnih.govtandfonline.com
In human breast cancer cells, SAMC significantly inhibited proliferation, with a recorded IC50 value of 148 μM for the MCF-7 cell line. nih.gov Studies on colorectal cancer cells, such as SW480, SW620, and Caco-2, have also confirmed the potent anti-proliferative activity of SAMC. nih.gov The compound effectively suppresses the growth of these cells both in laboratory settings and in animal models. nih.gov
| Cancer Cell Line | Observation | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Significant dose- and time-dependent inhibition of proliferation. IC50 value of 148 μM. | nih.gov |
| MDA-MB-231 (Breast Cancer) | Significant dose- and time-dependent inhibition of proliferation. | nih.gov |
| HEL and OCIM-1 (Erythroleukemia) | Inhibited proliferation and reduced viability. | nih.govtandfonline.com |
| CRL-1740 (Prostate Cancer) | Highly susceptible to the growth-inhibitory influence of SAMC. | nih.govtandfonline.com |
| SW480, SW620, Caco-2 (Colorectal Cancer) | Effectively suppressed growth and proliferation in vitro and in vivo. | nih.gov |
A crucial aspect of SAMC's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. This process is mediated through various molecular pathways, often involving the activation of key signaling cascades.
Research indicates that SAMC-induced apoptosis is associated with the activation of c-Jun NH(2)-terminal kinase (JNK) and p38 signaling pathways. nih.govresearchgate.net In human colon cancer cells, SAMC treatment leads to a rapid and sustained induction of JNK activity. nih.gov The activation of JNK1, in particular, plays a significant role in mediating the early phase of apoptosis. nih.govaacrjournals.org Furthermore, SAMC has been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govaacrjournals.org
The mitochondrial pathway is also implicated in SAMC-induced apoptosis. In hepatocellular carcinoma and colon cancer cells, SAMC treatment can lead to the activation of mitochondrial apoptosis pathway proteins like caspase-9. spandidos-publications.comnih.gov This is often accompanied by changes in the expression of Bcl-2 family proteins, such as an increase in Bax and Bad and a decrease in Bcl-2. spandidos-publications.comnih.gov
| Cancer Model | Key Molecular Mechanisms | Reference |
|---|---|---|
| Human Colon Cancer Cells (SW480, HT-29) | Activation of JNK1 and caspase-3. | nih.govaacrjournals.orgaacrjournals.org |
| Human Colorectal Carcinoma Cells (SW620) | Induction of apoptosis via JNK and p38 signaling pathways, increasing p53 and Bax activation. | researchgate.net |
| Hepatocellular Carcinoma (HepG2) | Activation of the TGF-β signaling pathway, promoting Bim expression, decreasing Bcl-2 expression, and activating caspase-3 and caspase-9. | spandidos-publications.comnih.gov |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Triggered cell apoptosis through the mitochondrial (intrinsic) and death receptor (extrinsic) pathways, mediated by caspase activation. | nih.gov |
SAMC has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. This disruption prevents the uncontrolled proliferation that is characteristic of tumors.
In breast cancer cell lines MCF-7 and MDA-MB-231, SAMC was found to enforce cell cycle arrest in the G0/G1 phase. nih.gov This was associated with the activation of p53 and its downstream target p21, a cyclin-dependent kinase inhibitor. nih.gov The induction of p21 leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest. nih.gov Concurrently, the expression levels of cyclin D1 and cyclin E1 were downregulated by SAMC. nih.gov
Conversely, in human colon cancer cells (SW-480 and HT-29), SAMC induces cell cycle arrest at the G2/M phase. aacrjournals.orgresearchgate.net This arrest is linked to a decrease in the cell cycle control protein Cdc25C. researchgate.net The disruption of microtubule assembly by SAMC also contributes to mitotic arrest, further highlighting its impact on the M phase of the cell cycle. nih.govaacrjournals.org
The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of mortality in cancer patients. SAMC has demonstrated promising anti-metastatic and anti-invasive properties in various cancer models.
In androgen-independent prostate cancer, SAMC has been identified as a novel in vivo antimetastatic agent. aacrjournals.orgnih.gov It has been shown to suppress the invasion and motility of prostate cancer cells, a process linked to the upregulation of the cell adhesion molecule E-cadherin. aacrjournals.orgnih.gov The loss of E-cadherin expression is often associated with the progression of carcinoma to an invasive and metastatic phenotype. nih.gov By restoring or improving E-cadherin expression, SAMC can inhibit cell migration. nih.gov
Furthermore, in an orthotopic mouse model of androgen-independent prostate cancer, oral administration of SAMC significantly reduced the number of lung and adrenal metastases. aacrjournals.orgnih.gov This was accompanied by a reduction in viable circulating tumor cells, suggesting that SAMC impedes the dissemination of cancer cells by decreasing their entry into the bloodstream. aacrjournals.org
Research on prostate cancer has revealed that SAMC is particularly effective against androgen-independent prostate cancer, a more aggressive form of the disease. aacrjournals.orgnih.gov Studies have shown that SAMC can suppress the proliferation of prostate cancer cells by suppressing the production of prostate-specific antigen (PSA) and testosterone (B1683101) levels. aacrjournals.org
In vivo studies using an orthotopic SCID mouse model demonstrated that SAMC treatment not only inhibited the growth of primary androgen-independent prostate tumors but also significantly suppressed the formation of distant metastases. aacrjournals.org High-dose SAMC therapy led to a substantial reduction in lung metastases and completely abolished adrenal metastases. aacrjournals.org This anti-metastatic effect is strongly associated with the upregulation of E-cadherin, which inhibits the invasion and migration of prostate cancer cells. aacrjournals.orgnih.gov
Investigation across Specific Cancer Types:
Anti-inflammatory Investigations: Modulating Inflammatory Responses
S-Allylmercaptocysteine also exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and pathways.
SAMC has been shown to suppress the production of several pro-inflammatory cytokines. In a model of osteoarthritis, SAMC treatment was found to down-regulate elevated levels of IL-1β, TNF-α, and IL-6. nih.gov This effect was associated with the inhibition of the NF-κB signaling pathway. nih.gov
In mouse mammary epithelial cells stimulated with lipopolysaccharide (LPS), a bacterial endotoxin, SAMC suppressed the induction of pro-inflammatory cytokines and chemokines, including IL-6 and TNF-α. nih.gov This anti-inflammatory action was linked to the suppression of LPS-induced TLR4 signal transduction. nih.gov Similarly, in murine macrophages, S-alk(en)ylmercaptocysteines, a class of compounds including SAMC, demonstrated concentration-dependent reductions in the production of TNF-α, IL-1β, and IL-6. nih.gov
The anti-inflammatory effects of SAMC also extend to the inhibition of pro-inflammatory enzymes. In a study on osteoarthritis, it was found that S-allylmercaptocysteine down-regulated the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory cascade of osteoarthritic cartilage destruction. nih.gov This inhibitory effect was observed to be dependent on the activation of Nrf2, a key regulator of redox homeostasis. nih.gov In the absence of Nrf2, the ability of SAMC to inhibit COX-2 and iNOS expression was diminished. nih.gov
| Inflammatory Mediator | Model System | Key Findings | Mechanisms of Action |
|---|---|---|---|
| TNF-α, IL-1β, IL-6 | Osteoarthritis model (in vivo) | Down-regulated elevated cytokine levels. nih.gov | Inhibition of NF-κB signaling. nih.gov |
| IL-6, TNF-α | LPS-stimulated mammary epithelial cells | Suppressed cytokine and chemokine induction. nih.gov | Suppression of TLR4 signal transduction. nih.gov |
| TNF-α, IL-1β, IL-6 | LPS-stimulated murine macrophages | Concentration-dependent reduction in cytokine production. nih.gov | Inhibition of NF-κB pathway activation. nih.gov |
| COX-2, iNOS | Osteoarthritis model (in vitro) | Down-regulated enzyme expression. nih.gov | Dependent on Nrf2 activation. nih.gov |
Modulation of Inflammasome Pathways (e.g., NLRP3/6)
The inflammasome pathways, particularly the NOD-like receptor family pyrin domain-containing 3 (NLRP3) and 6 (NLRP6), are critical components of the innate immune system that trigger inflammatory responses. Dysregulation of these pathways is implicated in a variety of chronic inflammatory diseases. Research has indicated that S-Allylmercaptocysteine can modulate these pathways, contributing to its anti-inflammatory effects.
In a preclinical model of nonalcoholic steatohepatitis (NASH), SAMC administration was found to suppress the NLRP3/6 inflammasome pathway. This inhibitory effect is linked to its ability to trigger antioxidant responses through the Aryl hydrocarbon Receptor (AHR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling. By enhancing these antioxidant pathways, SAMC may indirectly downregulate the activation of the NLRP3/6 inflammasome, thereby reducing inflammation associated with NASH. This suggests a mechanism where SAMC's antioxidant properties are directly linked to its ability to control inflammatory signaling cascades.
Antioxidant Research: Mechanisms of Oxidative Stress Mitigation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. S-Allylmercaptocysteine exhibits potent antioxidant activity through a multi-faceted approach.
One of the primary antioxidant mechanisms of SAMC is its ability to directly neutralize harmful free radicals. In vitro studies have demonstrated that SAMC is an effective scavenger of highly reactive species such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂). By directly quenching these damaging molecules, SAMC helps to prevent oxidative damage to vital cellular components like DNA, proteins, and lipids.
Beyond direct scavenging, SAMC strengthens the body's own antioxidant defenses. It has been shown to up-regulate the expression and activity of key antioxidant enzymes.
In models of acute lung injury, SAMC treatment reversed the depletion of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).
In studies of cisplatin-induced kidney damage, SAMC improved the activity of SOD and catalase (CAT) nih.gov.
This enhancement of endogenous antioxidant capacity is often mediated by the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses nih.gov. SAMC upregulates the expression of Nrf2 and its downstream target, NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's ability to combat oxidative stress nih.govnih.gov.
| Endogenous Antioxidant | Effect of SAMC | Observed in Model | Associated Pathway |
|---|---|---|---|
| Glutathione (GSH) | Reverses depletion | Acute Lung Injury nih.gov | Nrf2/Keap1 nih.gov |
| Superoxide Dismutase (SOD) | Reverses depletion / Improves activity | Acute Lung Injury, Cisplatin-induced Nephrotoxicity nih.govnih.gov | Nrf2 nih.gov |
| Catalase (CAT) | Improves activity | Cisplatin-induced Nephrotoxicity nih.gov | - |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Upregulates expression | Cisplatin-induced Nephrotoxicity nih.govnih.gov | Nrf2 nih.govnih.gov |
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. The chelation of these metal ions is a crucial antioxidant strategy as it renders them inactive mdpi.com. While metal chelation is a known mechanism for mitigating oxidative stress, and the related garlic compound S-allylcysteine has been shown to chelate these ions, direct and specific evidence for S-Allylmercaptocysteine's activity as a metal chelator is not extensively documented in the current scientific literature.
Organ-Protective and Systemic Effects
Through its potent anti-inflammatory and antioxidant activities, S-Allylmercaptocysteine exerts significant protective effects on various organs and demonstrates systemic benefits, particularly in the context of cancer.
Organ-Protective Effects:
Hepatoprotective (Liver): SAMC has demonstrated protective effects in various models of liver injury, including those induced by alcohol, high-fat diets (non-alcoholic fatty liver disease), and chemical toxins like carbon tetrachloride and acetaminophen (B1664979) nih.govnih.govresearchgate.netsemanticscholar.org. It mitigates liver damage by reducing oxidative stress, inflammation, cellular necrosis, and apoptosis nih.govsemanticscholar.org.
Nephroprotective (Kidney): Research shows that SAMC can attenuate cisplatin-induced nephrotoxicity, a common side effect of chemotherapy nih.govnih.gov. Its protective mechanism involves the suppression of oxidative stress, inflammation, and apoptosis in kidney cells nih.govnih.gov.
Pulmonary-Protective (Lungs): SAMC ameliorates lipopolysaccharide-induced acute lung injury and bleomycin-induced pulmonary fibrosis nih.govmedchemexpress.comnih.gov. It achieves this by inhibiting inflammatory cell infiltration and reducing oxidative damage within the lung tissue nih.govnih.gov.
| Organ | Condition / Toxin | Protective Mechanisms of SAMC |
|---|---|---|
| Liver | Alcoholic Liver Disease, NAFLD, Carbon Tetrachloride nih.govnih.govsemanticscholar.org | Anti-inflammatory, Antioxidant, Anti-apoptotic nih.govsemanticscholar.org |
| Kidney | Cisplatin nih.govnih.gov | Antioxidant, Anti-inflammatory, Anti-apoptotic nih.govnih.gov |
| Lungs | Lipopolysaccharide, Bleomycin nih.govmedchemexpress.comnih.gov | Anti-inflammatory, Antioxidant nih.govnih.gov |
Systemic Effects:
The systemic benefits of SAMC are most notably observed in oncology research. It has been shown to inhibit the proliferation and induce apoptosis (programmed cell death) in a wide range of cancer cell lines, including colorectal, prostate, gastric, and breast cancer researchgate.netnih.govnih.govnih.gov. Beyond its effects on primary tumors, SAMC exhibits significant anti-metastatic properties. In preclinical models of androgen-independent prostate cancer, SAMC was found to suppress the spread of cancer to distant organs aacrjournals.org. More recently, studies have indicated that SAMC can promote anti-tumor immunity by suppressing the PD-L1 immune checkpoint, suggesting a role in enhancing the body's own ability to fight cancer nih.gov. These findings highlight SAMC's potential as a compound with broad systemic anti-cancer effects researchgate.netnih.gov.
Hepatoprotective Mechanisms
S-Allylmercaptocysteine (SAMC) has demonstrated significant protective effects on the liver across various models of injury, including nonalcoholic steatohepatitis, alcoholic liver disease, and acetaminophen-induced toxicity. Its mechanisms of action are multifaceted, primarily involving the modulation of oxidative stress, inflammation, and metabolic pathways.
Nonalcoholic Steatohepatitis (NASH): In a rat model of NASH induced by a high-fat diet (HFD), co-administration of SAMC was found to attenuate liver injury, fat accumulation, and collagen formation. nih.gov SAMC's protective effects are linked to its ability to trigger antioxidant responses through the Aryl hydrocarbon Receptor (AHR) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. nih.gov This activation leads to the induction of drug-metabolizing enzymes. nih.gov Furthermore, SAMC counteracts HFD-induced inflammation by suppressing the NF-κB/IκB and NLRP3/6 inflammasome pathways, resulting in decreased levels of pro-inflammatory cytokines like IL-18 and IL-1β. nih.gov It also helps by decreasing markers of lipogenesis and restoring markers of lipolysis. nih.gov
Alcoholic Liver Disease (ALD): SAMC has been shown to be an effective agent against ALD. In animal models, it ameliorates body weight reduction, steatosis, insulin (B600854) resistance, and inflammation caused by chronic ethanol (B145695) consumption. nih.govnih.gov A key mechanism is its ability to directly bind to the insulin receptor (INSR), partially regulating the IRS-1/AKT/GSK3β pathway, which is crucial for insulin signaling. nih.gov This modulation helps to counteract the insulin resistance commonly associated with ALD. nih.gov
Acetaminophen-induced Liver Injury: SAMC provides protection against liver damage caused by acetaminophen overdose. Its primary mechanism involves the inhibition of cytochrome P450 2E1 (CYP2E1) activity. nih.govnih.gov CYP2E1 is the enzyme responsible for metabolizing acetaminophen into its toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). frontiersin.org By suppressing this enzyme, SAMC reduces the formation of NAPQI and subsequent protein arylation, a key event in acetaminophen toxicity. nih.gov Additionally, SAMC helps to preserve hepatic levels of reduced glutathione (GSH), a critical antioxidant that is depleted during acetaminophen overdose. nih.govresearchgate.net It also mitigates oxidative stress by suppressing hepatic lipid peroxidation. nih.govresearchgate.net
Table 1: Summary of Hepatoprotective Mechanisms of S-Allylmercaptocysteine
| Condition | Key Mechanisms of Action | Affected Biomarkers/Pathways |
|---|
| Nonalcoholic Steatohepatitis (NASH) | - Antioxidant response activation
Nephroprotective Mechanisms
S-Allylmercaptocysteine exhibits protective effects against kidney damage, particularly in cases of cisplatin-induced nephrotoxicity. Cisplatin is a potent chemotherapy agent, but its use is often limited by its harmful effects on the kidneys. nih.govnih.gov
Cisplatin-induced Nephrotoxicity: SAMC attenuates cisplatin-induced renal damage through its anti-apoptotic, antioxidant, and anti-inflammatory properties. nih.govnih.gov It works by suppressing oxidative stress, which is a primary mechanism of cisplatin-induced organ injury. nih.gov Studies in rats have shown that SAMC treatment can restore the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the kidneys, which are depleted by cisplatin. nih.gov
A key pathway involved in SAMC's nephroprotective effect is the activation of Nrf2, a transcription factor that regulates the expression of antioxidant genes. nih.gov SAMC treatment induces the activation of Nrf2 and its downstream target, NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the kidney's antioxidant defenses. nih.govresearchgate.net Furthermore, SAMC mitigates inflammation by inhibiting the nuclear factor-κB (NF-κB) signaling pathway and reduces apoptosis (programmed cell death) in kidney cells. nih.gov
Table 2: Nephroprotective Mechanisms of S-Allylmercaptocysteine in Cisplatin-Induced Nephrotoxicity
| Mechanism | Effect of SAMC | Key Pathways/Molecules Involved |
|---|
| Antioxidant | - Alleviates oxidative injury
Pulmonary Protective Mechanisms
SAMC has demonstrated protective effects in various models of lung injury, including acute lung injury, pulmonary fibrosis, and acute respiratory distress syndrome. Its therapeutic potential stems from its potent anti-inflammatory and antioxidant activities.
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS): In lipopolysaccharide (LPS)-induced ALI, a model for ARDS, SAMC ameliorates inflammatory cell infiltration and pathological changes in the lungs. nih.govnih.gov It reduces oxidative stress by decreasing the formation of malondialdehyde (MDA) and restoring levels of glutathione (GSH) and superoxide dismutase (SOD). nih.gov Mechanistically, SAMC inhibits the pro-inflammatory NF-κB pathway and activates the antioxidant Keap1/Nrf2 pathway. nih.gov In the context of ARDS, which can be caused by a "cytokine storm," SAMC also inhibits the overexpression of mucins (MUC5AC and MUC5B), which can cause airway obstruction, by modulating the MAPKs and PI3K-Akt signaling pathways. nih.gov
Pulmonary Fibrosis (PF): Pulmonary fibrosis is characterized by the excessive deposition of extracellular matrix, leading to scarred lung tissue. nih.gov SAMC has shown an anti-fibrotic effect in a bleomycin-induced PF mouse model. nih.gov It significantly ameliorates the pathological structure of the lung, decreases inflammatory cell infiltration, and reduces pro-inflammatory cytokines. nih.gov The anti-fibrotic action of SAMC is associated with the suppression of the TGF-β1/Smad pathway, a key signaling cascade in fibrosis. nih.gov Concurrently, SAMC alleviates oxidative stress by activating the Nrf2 pathway and increasing antioxidant levels, while down-regulating the pro-oxidant enzyme NADPH oxidase 4 (Nox4). nih.gov
Table 3: Pulmonary Protective Mechanisms of S-Allylmercaptocysteine
| Condition | Key Mechanisms of Action | Affected Pathways/Biomarkers |
|---|
| Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS) | - Anti-inflammatory
Neuroprotective Potential
Research into the neuroprotective effects of sulfur-containing compounds from garlic has often focused on the related molecule, S-allyl-L-cysteine (SAC). These studies provide insights into potential mechanisms that may be shared with or similar to SAMC. SAC has been shown to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects, which are relevant to neurological health. nih.gov
Key neuroprotective mechanisms associated with SAC involve protection against endoplasmic reticulum (ER) stress, which is implicated in various neurological diseases like brain ischemia, Alzheimer's disease, and Parkinson's disease. nih.govscribd.com SAC has been demonstrated to protect against ER stress-induced neurotoxicity in hippocampal neurons. nih.gov This protection is partly achieved by attenuating the activation of caspase-12, an enzyme involved in ER stress-induced cell death. scribd.comscienceopen.com Furthermore, SAC and related compounds have been shown to decrease the production of amyloid-β peptide and protect dopaminergic neurons in models of Parkinson's disease. nih.gov The neuroprotective effects of SAC are also linked to the activation of the Nrf2-dependent antioxidant response, which helps shield neurons from ischemic injury. researchgate.net While these findings are promising, further research is needed to specifically delineate the neuroprotective mechanisms of S-Allylmercaptocysteine itself.
Anti-Osteoarthritic Effects
S-Allylmercaptocysteine has shown potential as a therapeutic agent for osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation, inflammation, and oxidative stress. nih.gov
In both in vivo and in vitro models of OA, SAMC demonstrates protective effects by stabilizing the extracellular matrix (ECM) of cartilage. nih.gov It achieves this by decreasing the expression of metalloproteinases (MMPs), which are enzymes that degrade type II collagen, a major component of cartilage. nih.gov
The anti-osteoarthritic effects of SAMC are strongly linked to its ability to modulate inflammation and oxidative stress. It down-regulates elevated inflammatory cytokines such as IL-1β, TNF-α, and IL-6 by inhibiting the NF-κB signaling pathway. nih.gov Crucially, SAMC targets the Nrf2 pathway, a key regulator of cellular redox homeostasis. nih.gov It activates Nrf2 and its downstream antioxidant gene NQO-1, while down-regulating the expression of NADPH oxidase 4 (NOX4), a source of oxidative stress. nih.gov This dual action on inflammation and oxidative stress helps to maintain redox balance and protect chondrocytes (cartilage cells) from damage. nih.gov When the Nrf2 gene is knocked down, the protective effects of SAMC on chondrocytes are diminished, highlighting the central role of this pathway. nih.govnih.gov
Insulin Sensitivity and Metabolic Regulation
Garlic-derived organosulfur compounds, including S-Allylmercaptocysteine and its precursors, have been investigated for their beneficial effects on metabolic health, particularly in relation to insulin sensitivity and glucose homeostasis.
Studies on S-allyl-cysteine sulfoxide (B87167) (alliin), a related compound, show that it can enhance glucose homeostasis and increase insulin sensitivity in diet-induced obese mice. nih.gov This improvement is partly attributed to the modulation of intestinal microbiota. nih.gov Another related compound, S-allyl cysteine (SAC), has been shown to correct hypo-insulinemia in diabetic rat models, suggesting it acts as an insulin secretagogue. biomedres.usbiomedres.us It significantly reduces blood glucose levels while improving serum insulin levels. biomedres.usbiomedres.us
Specifically for SAMC, its role in improving alcoholic liver disease is partly due to its direct modulation of the insulin receptor, which enhances insulin signaling. nih.gov In models of non-alcoholic fatty liver disease, SAMC helps regulate lipid metabolism by decreasing lipogenesis and restoring lipolysis. nih.gov These findings indicate that SAMC can positively influence metabolic regulation and improve insulin sensitivity, which are critical factors in managing metabolic disorders.
Molecular Mechanisms of Action: Signaling Pathways and Cellular Interactions
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. SAMC has been shown to induce apoptosis in various cancer cell lines through the activation of several interconnected signaling cascades.
The activation of the caspase cascade is a central event in the execution phase of apoptosis. SAMC treatment has been demonstrated to trigger this cascade in cancer cells. Specifically, studies have shown that SAMC leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govnih.govnih.govspandidos-publications.com The activation of caspase-3, a key player in the apoptotic process, is a common finding in SAMC-treated cells. nih.govnih.gov
Once activated, caspase-3 proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One of the critical substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. Research has confirmed that SAMC treatment results in the cleavage of PARP in various cancer cell lines, including colorectal and breast cancer cells. nih.govmedchemexpress.com This inactivation of PARP ensures that the cell's DNA repair mechanisms are shut down, facilitating the apoptotic process. The general caspase inhibitor z-VAD-fmk has been shown to inhibit both the early and late phases of apoptosis induced by SAMC, further confirming the central role of caspases in this process. nih.gov
Table 1: Effect of S-Allylmercaptocysteine on Caspase Activation and PARP Cleavage
| Cell Line | Concentration of SAMC | Observed Effect | Reference |
|---|---|---|---|
| SW480, SW620, Caco-2 | 400 μM | Activation of caspase-3 and cleavage of PARP | medchemexpress.com |
| MCF-7, MDA-MB-231 | Not specified | Activation of caspase-7 and subsequent PARP cleavage | nih.gov |
| HepG2 | Not specified | Activation of caspase-3 and caspase-9 | nih.govspandidos-publications.com |
| SW620 | Not specified | Activation of caspase-9 | nih.govspandidos-publications.com |
The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. SAMC has been shown to induce mitochondrial dysfunction, a key step in initiating this pathway. nih.gov A critical event in mitochondrial-mediated apoptosis is the loss of mitochondrial membrane potential (ΔΨm). nih.gov Treatment with SAMC leads to the dissipation of ΔΨm, which can be observed by an increase in green fluorescence emission in JC-1 staining assays. nih.gov This depolarization of the mitochondrial membrane is a crucial indicator of mitochondrial dysfunction and a commitment point for apoptosis. mdpi.comaging-us.com
The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. One such factor is cytochrome c. The release of cytochrome c into the cytosol is a pivotal event that triggers the activation of the caspase cascade. nih.gov
The Bcl-2 family of proteins are central regulators of mitochondrial-mediated apoptosis, consisting of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. haematologica.orgeurekaselect.commdpi.comyoutube.com The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli. SAMC has been shown to modulate the expression of these proteins, tipping the balance in favor of apoptosis. nih.gov
Specifically, SAMC treatment has been observed to increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.govspandidos-publications.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in promoting the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. nih.gov Furthermore, SAMC has also been found to suppress the expression of another anti-apoptotic protein, Bcl-XL. nih.gov In some cell lines, SAMC has been shown to promote the expression of other pro-apoptotic proteins like Bad and Bim. nih.govspandidos-publications.com
Table 2: Modulation of Bcl-2 Family Proteins by S-Allylmercaptocysteine
| Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Reference |
|---|---|---|---|
| SW620 | Increased Bax expression | Decreased Bcl-2 gene expression | nih.gov |
| MCF-7, MDA-MB-231 | Increased Bax expression | Decreased Bcl-2 and Bcl-XL expression | nih.gov |
| HepG2 | Increased Bim expression | Decreased Bcl-2 expression | nih.govspandidos-publications.com |
| SW620 | Increased Bax and Bad expression | Not specified | nih.govspandidos-publications.com |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several studies have implicated the activation of specific MAPK pathways, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, in SAMC-induced apoptosis. nih.govnih.govspandidos-publications.com
Treatment of cancer cells with SAMC leads to a rapid and sustained induction of JNK activity. nih.gov The activation of the JNK and p38 pathways has been shown to be a key mechanism through which SAMC inhibits cell proliferation and induces apoptosis in human colorectal carcinoma cells. nih.govnih.govresearchgate.net This activation can, in turn, influence the expression of other apoptosis-related proteins, such as p53 and Bax. nih.govnih.gov Interestingly, the selective JNK inhibitor SP600125 has been shown to inhibit the early phase of SAMC-induced apoptosis, highlighting the importance of this pathway. nih.gov
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. cellsignal.commdpi.com SAMC has been found to activate the TGF-β signaling pathway to induce apoptosis, particularly when MAPK signaling is inhibited. nih.govspandidos-publications.comspandidos-publications.com
In hepatocellular carcinoma cells with an intact TGF-β signaling pathway, SAMC was shown to activate TGF-β1, TβRII, p-smad2/3, smad4, and smad7 signals, promoting apoptosis. nih.govspandidos-publications.com Even in colon cancer cells with an imperfect TGF-β signal, SAMC could still affect TGF-β1 and smad7 signals to promote the expression of pro-apoptotic proteins. nih.govspandidos-publications.com This suggests that SAMC can utilize the TGF-β pathway to induce apoptosis, and this effect can be enhanced in combination with MAPK inhibitors. spandidos-publications.com
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as both damaging agents and important signaling molecules. nih.govyoutube.comdntb.gov.uacancer.govnih.gov While not the primary focus of all studies on SAMC, there is evidence to suggest that ROS play a role in the apoptotic process induced by this compound. The mitochondrial dysfunction triggered by SAMC can lead to the generation of ROS. nih.gov These ROS can then act as secondary messengers, further amplifying the apoptotic signal. For instance, p38 activation can be triggered by apoptotic stimuli through the secondary production of ROS. nih.gov This indicates a potential feedback loop where SAMC-induced mitochondrial dysfunction leads to ROS production, which in turn contributes to the activation of pro-apoptotic signaling pathways like p38 MAPK.
Cell Cycle Regulation Mechanisms:
The proliferation of cancer cells is characterized by dysregulated cell cycle progression. SAMC has been shown to intervene in this process by inducing cell cycle arrest at critical checkpoints, thereby inhibiting uncontrolled cell division.
SAMC can induce cell cycle arrest at the G2/M checkpoint, the phase preceding mitosis, in various cancer cell lines. rsc.orgnih.gov In human colon cancer cells (HCT116), treatment with SAMC leads to a significant accumulation of cells in the G2/M phase. rsc.org This arrest is mechanistically linked to the generation of reactive oxygen species (ROS). The increase in intracellular ROS activates stress-related signaling pathways, specifically the p38 and c-Jun N-terminal kinase (JNK) pathways. rsc.orgsemanticscholar.org Activation of these pathways is a critical step in the SAMC-induced G2/M block. rsc.org Further studies have suggested that SAMC may also induce G2/M arrest through the direct disruption of microtubules, which are essential for forming the mitotic spindle during cell division. aacrjournals.org
Key molecular events in SAMC-induced G2/M arrest are summarized below:
| Cell Line | Key Molecular Event | Signaling Pathway | Outcome |
|---|---|---|---|
| Human Colon Cancer (HCT116) | Increased Reactive Oxygen Species (ROS) | ROS-mediated p38 and JNK activation | Accumulation of cells in G2/M phase |
| Erythroleukemia (HEL, OCIM-1) | Abnormal cell cycle progression | Not specified | Majority of cells arrested in G2/M phase |
| Prostate Cancer | Microtubule disruption | Direct physical interaction | G2/M phase cell cycle arrest |
In addition to the G2/M checkpoint, SAMC can also halt cell cycle progression at the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase. This effect has been observed in human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The primary mechanism for this G0/G1 arrest involves the p53 tumor suppressor pathway. nih.gov SAMC treatment leads to the upregulation of p53 and its downstream target, p21, which is a cyclin-dependent kinase (CDK) inhibitor. nih.gov The induction of p21 inhibits CDK activity, which is necessary for the G1/S transition, thereby causing the cells to arrest in the G0/G1 phase. nih.gov Concurrently, SAMC has been shown to downregulate the expression of key cyclins associated with the G1/S phase, including cyclin D1 and cyclin E1. nih.gov
| Cell Line | Upregulated Proteins | Downregulated Proteins | Outcome |
|---|---|---|---|
| Human Breast Cancer (MCF-7, MDA-MB-231) | p53, p21 | Cyclin D1, Cyclin E1, Cyclin A2 | Dose-dependent accumulation of cells in G0/G1 phase |
Anti-Metastatic and Anti-Invasion Molecular Mechanisms:
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. SAMC has demonstrated potential anti-metastatic effects by modulating molecules and pathways crucial for cell adhesion and motility. aacrjournals.orgnih.gov
A key event in the progression of cancer from a non-invasive to a metastatic phenotype is the loss of the cell adhesion molecule E-cadherin. aacrjournals.org This protein is vital for maintaining the integrity of epithelial tissues. nih.gov Research has shown that SAMC can counteract this process. In androgen-independent prostate cancer cells, SAMC treatment leads to an upregulation of E-cadherin expression. aacrjournals.org This restoration of E-cadherin is a critical mechanism by which SAMC suppresses cancer cell invasion and motility. aacrjournals.org Similarly, in breast cancer cells, SAMC has been found to improve E-cadherin expression, which is associated with the suppression of cell migration. nih.gov The ability of SAMC to restore or increase E-cadherin levels suggests it may induce a mesenchymal-to-epithelial transition (MET), a process that reverses the initial steps of metastasis. aacrjournals.orgnih.gov
Beyond its effect on E-cadherin, SAMC actively inhibits the physical ability of cancer cells to move and invade surrounding tissues. In vitro studies using Matrigel invasion assays have shown that SAMC potently reduces the invasive capacity of androgen-independent prostate cancer cells. aacrjournals.org It also inhibits the migration of breast and colorectal cancer cells, as demonstrated in scratch-wound assays. nih.govnih.gov Furthermore, in vivo studies provide compelling evidence for SAMC's anti-metastatic potential. In a mouse model of prostate cancer, SAMC treatment significantly reduced the number of circulating tumor cells (CTCs), which are cells that have detached from the primary tumor and entered the bloodstream. aacrjournals.org This suggests SAMC may inhibit the critical step of intravasation or reduce the survival of tumor cells in circulation. aacrjournals.org In models of colorectal cancer, SAMC has been shown to effectively suppress metastasis. nih.gov
Signaling Pathway Modulations in Anti-inflammatory and Antioxidant Responses:
Chronic inflammation and oxidative stress are known contributors to the development and progression of various diseases, including cancer. SAMC modulates key signaling pathways involved in these processes, exhibiting both anti-inflammatory and antioxidant effects.
SAMC's protective effects are partly mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. nih.gov In the context of osteoarthritis, SAMC was shown to reverse the diminished expression of Nrf2, helping to combat inflammation. nih.gov The compound also inhibits the NF-κB signaling pathway, a central pathway in inflammatory responses. nih.govnih.gov By preventing NF-κB activation, SAMC reduces the production of pro-inflammatory mediators. nih.govnih.gov
In models of non-alcoholic fatty liver disease, SAMC treatment mitigated inflammation by reducing pro-inflammatory mediators and diminishing the activity of the nuclear transcription factors NF-κB and activator protein-1 (AP-1). nih.gov The compound also exerts antioxidant effects by reducing oxidative stress. nih.gov Additionally, SAMC has been shown to induce apoptosis in colorectal carcinoma cells through the JNK and p38 signaling pathways, which are also involved in cellular responses to stress, including inflammation and oxidative stress. nih.govresearchgate.net
| Response Type | Modulated Pathway | Key Molecules | Observed Effect |
|---|---|---|---|
| Antioxidant | Nrf2 Pathway | Nrf2, Keap1 | Reversal of diminished Nrf2 expression, coping with inflammation |
| Anti-inflammatory | NF-κB Pathway | NF-κB | Inhibition of NF-κB activation, reduced pro-inflammatory mediators |
| Anti-inflammatory | AP-1 Pathway | AP-1 | Diminished DNA-binding activity |
| Stress Response | MAPK Pathways | JNK, p38 | Activation leading to apoptosis in cancer cells |
Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling
S-Allylmercaptocysteine (SAMC), a water-soluble organosulfur compound derived from garlic, has been shown to exert significant anti-inflammatory effects through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of inflammatory genes.
Research has demonstrated that SAMC treatment can effectively counteract this process. In a study on osteoarthritis, SAMC treatment reversed the activation of NF-κB in a dose-dependent manner. This was evidenced by a decrease in the nuclear levels of the p65 subunit and a corresponding reduction in the degradation of IκBα in the cytoplasm nih.gov. By preventing the breakdown of IκBα, SAMC ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of its target genes, which include pro-inflammatory cytokines and enzymes such as COX-2 and iNOS nih.gov. This inhibitory action on the NF-κB pathway is a key mechanism behind the anti-inflammatory properties of SAMC.
| Parameter | Effect of SAMC Treatment | Reference |
|---|---|---|
| NF-κB p65 Nuclear Translocation | Decreased | nih.gov |
| IκBα Degradation in Cytoplasm | Inhibited | nih.gov |
| Expression of COX-2 and iNOS | Down-regulated | nih.gov |
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Keap1 Pathway
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and oxidants can modify specific cysteine residues on Keap1, leading to the dissociation of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes.
S-Allylmercaptocysteine, as an organosulfur compound, is thought to activate this protective pathway. Studies have shown that SAMC treatment leads to the activation of Nrf2 and its downstream target gene, NQO-1 thermofisher.com. This activation is crucial for the compound's anti-oxidative and anti-inflammatory effects. The mechanism is believed to involve the modification of Keap1's cysteine sensors by SAMC, which impairs Keap1's ability to target Nrf2 for degradation nih.gov. Consequently, Nrf2 accumulates, translocates to the nucleus, and initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like NQO1 and Heme Oxygenase 1 (HO-1) researchgate.net. The importance of this pathway is highlighted by findings that the protective effects of SAMC are diminished when Nrf2 is genetically knocked down.
| Parameter | Effect of SAMC Treatment | Reference |
|---|---|---|
| Nrf2 Activation | Increased | thermofisher.com |
| NQO-1 Gene Expression | Increased | thermofisher.com |
| HO-1 Gene Expression | Increased | researchgate.net |
Cross-talk with Aryl Hydrocarbon Receptor (AHR)
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in sensing and metabolizing environmental xenobiotics. Emerging evidence suggests a complex cross-talk between AHR and other signaling pathways, including those involved in apoptosis and immune responses. While direct studies on the interaction between S-Allylmercaptocysteine and AHR are limited, broader research on garlic and its organosulfur compounds provides some insights.
The consumption of raw and crushed garlic has been found to upregulate genes related to apoptosis, including the Aryl Hydrocarbon Receptor nih.govnih.gov. This suggests that organosulfur compounds within garlic may modulate AHR signaling. AHR, in turn, can influence the expression of genes related to immunity and cancer nih.govnih.gov. The AHR signaling pathway is known to interact with other transcription factors, such as NF-κB and Nrf2, indicating that the modulation of AHR by garlic compounds could have wider implications for cellular homeostasis and disease. However, further research is required to elucidate the specific role of SAMC in the AHR signaling pathway and its functional consequences.
Regulation of PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. S-Allylmercaptocysteine has been shown to modulate this pathway, contributing to its therapeutic effects.
In a rat model of nonalcoholic fatty liver disease (NAFLD), administration of SAMC was found to counteract the pathological effects on the PI3K/Akt pathway mdpi.com. The study suggests that SAMC's protective effects, including the reduction of apoptosis and enhancement of autophagy, are mediated through its influence on this signaling cascade. Furthermore, research on other garlic-derived compounds and related signaling pathways indicates that the PI3K/Akt pathway is a common target. For instance, in the context of cancer, the activation of this pathway is often linked to increased cell proliferation and survival. While the precise downstream effectors of SAMC within the PI3K/Akt pathway require further detailed investigation, its ability to regulate this central signaling node is a key aspect of its molecular mechanism of action.
Modulation of Toll-like Receptor 4 (TLR4) Signaling and MyD88 Alternative Splicing
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. This signaling is primarily mediated through the adaptor protein Myeloid differentiation primary response 88 (MyD88). S-Allylmercaptocysteine has been found to inhibit TLR4-mediated inflammation through a novel mechanism involving the alternative splicing of MyD88.
A recent study demonstrated that SAMC treatment increases the production of an alternatively spliced form of MyD88, known as MyD88 short (MyD88-S), which acts as a negative regulator of TLR4 signaling. This effect was observed in mammary epithelial cells stimulated with LPS. The underlying mechanism involves SAMC's ability to decrease the phosphorylation of proteins involved in pre-mRNA splicing, particularly those in the U2 small nuclear ribonucleoprotein (snRNP) complex. For example, SAMC was shown to increase the mRNA levels of Myd88s by 2.3-fold in a concentration-dependent manner. By promoting the formation of the inhibitory MyD88-S, SAMC effectively dampens the inflammatory cascade initiated by TLR4 activation.
| Parameter | Effect of SAMC Treatment | Reference |
|---|---|---|
| MyD88-S mRNA Levels | Increased (2.3-fold) | |
| Phosphorylation of U2 snRNP components (e.g., SF3B1) | Decreased | |
| TLR4-mediated Inflammation | Inhibited |
Specific Molecular Targets and Direct Interactions:
Microtubule Depolymerization via Tubulin Binding
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. S-Allylmercaptocysteine has been identified as a microtubule-depolymerizing agent that directly interacts with tubulin.
In vitro studies have shown that SAMC acts directly on tubulin to cause microtubule depolymerization csu.edu.au. This interaction is thought to occur through the binding of SAMC to the sulfhydryl (-SH) groups on tubulin subunits csu.edu.au. The consequences of this direct binding are significant. In interphase cells, treatment with SAMC leads to rapid microtubule depolymerization, disruption of the microtubule cytoskeleton, fragmentation of centrosomes, and dispersion of the Golgi apparatus. In mitotic cells, SAMC induces the formation of abnormal monopolar and multipolar spindles, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis csu.edu.au. This direct targeting of tubulin represents a key mechanism for the antiproliferative effects of SAMC.
| Cellular Structure/Process | Effect of SAMC Treatment | Reference |
|---|---|---|
| Microtubule Polymerization | Inhibited | csu.edu.au |
| Microtubule Cytoskeleton | Disrupted | csu.edu.au |
| Centrosomes (Interphase) | Fragmented | csu.edu.au |
| Golgi Apparatus (Interphase) | Dispersed | csu.edu.au |
| Mitotic Spindles | Formation of monopolar and multipolar spindles | csu.edu.au |
Interaction with Estrogen Receptor Alpha (ER-alpha)
S-Allylmercaptocysteine has demonstrated effects on breast cancer cells, including those that are estrogen receptor-positive (ER-positive) nih.gov. Research has shown that SAMC can inhibit the proliferation of ER-positive MCF-7 breast cancer cells in a dose- and time-dependent manner nih.gov. The anticancer activity of SAMC in these cells involves inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis nih.gov. While the precise, direct interaction with Estrogen Receptor Alpha (ER-alpha) is an area of ongoing investigation, the compound's efficacy in ER-positive cancer models suggests a potential modulation of ER signaling pathways. It is known that suppressing the activity of ER is a therapeutic strategy for hormone-dependent breast cancers researchgate.net. The ability of SAMC to impact these cells highlights the need for further studies to elucidate the direct molecular binding and interaction with ER-alpha.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The molecular interaction between S-Allylmercaptocysteine and the Epidermal Growth Factor Receptor (EGFR) is a key area of its anticancer research. While direct binding studies are still emerging, the influence of SAMC on signaling pathways downstream of EGFR is documented. For instance, SAMC has been observed to induce apoptosis in various cancer cell lines through the MAPK signaling pathway, which is a critical downstream effector of EGFR activation nih.gov. By modulating these pathways, SAMC can influence cell proliferation, survival, and apoptosis. Further research is needed to fully characterize the potential direct inhibitory actions of SAMC on EGFR.
Direct Binding to Insulin (B600854) Receptor (INSR) and Downstream Signaling Restoration
Compelling evidence demonstrates that S-Allylmercaptocysteine directly targets the insulin receptor (INSR) nih.gov. Biophysical assays and molecular docking studies have confirmed this direct interaction, revealing that SAMC forms hydrogen bonds with specific amino acid residues (Arg1164, Lys1182, and Asp1183) of the INSR protein researchgate.net. This binding is significant in the context of conditions like alcoholic liver disease (ALD), which is often associated with insulin resistance nih.gov.
SAMC's engagement with the INSR helps to restore downstream signaling through the IRS-1/AKT/GSK3β pathway nih.gov. In experimental models of ALD, SAMC administration has been shown to ameliorate steatosis, insulin resistance, and inflammation nih.gov. The importance of this direct interaction is underscored by findings that knocking down the insulin receptor significantly impairs the protective effects of SAMC nih.gov. This indicates that the therapeutic benefits of SAMC in this context are, at least in part, mediated by its direct modulation of insulin receptor signaling nih.govresearchgate.net.
Below is an interactive data table summarizing the key findings related to SAMC's interaction with the Insulin Receptor.
| Assay Type | Key Finding | Significance |
| Biophysical Assays | Confirmed direct binding of SAMC to the INSR protein. | Establishes a direct molecular target for SAMC. |
| Molecular Docking | Identified hydrogen bond formation with Arg1164, Lys1182, and Asp1183 residues of INSR. | Provides insight into the specific binding mechanism at the molecular level. |
| In vivo (ALD model) | SAMC administration restored the IRS-1/AKT/GSK3β signaling pathway. | Demonstrates the functional consequence of the SAMC-INSR interaction in a disease model. |
| siRNA Knockdown | Impaired SAMC-mediated protection when INSR was knocked down. | Confirms the critical role of the insulin receptor in mediating the effects of SAMC. |
Inhibition of Cytochrome P450 2E1 (CYP2E1) Activity
Organosulfur compounds derived from garlic, which are structurally related to S-Allylmercaptocysteine, have been shown to effectively suppress the expression of Cytochrome P450 2E1 (CYP2E1) nih.gov. CYP2E1 is an enzyme involved in the metabolism of various xenobiotics, including ethanol (B145695), and can contribute to oxidative stress and cellular damage.
Studies on compounds like allylsulfide (AS), allylmercaptan (AM), and allylmethylsulfide (AMS) have demonstrated a significant time-dependent decrease in CYP2E1-catalyzed metabolic activities in hepatic microsomes nih.gov. These compounds were also found to suppress both the constitutive and inducible levels of the CYP2E1 apoprotein nih.gov. Interestingly, this suppression appears to occur at a post-transcriptional level, as no significant changes in CYP2E1 mRNA levels were observed nih.gov. This suggests that these organosulfur compounds may interfere with the translation of CYP2E1 mRNA or enhance the degradation of the CYP2E1 protein. Given the structural similarities, it is plausible that SAMC exerts a similar inhibitory effect on CYP2E1 activity.
The table below details the effects of related organosulfur compounds on CYP2E1.
| Compound | Effect on CYP2E1 Activity | Effect on CYP2E1 Apoprotein Levels | Regulatory Level |
| Allylsulfide (AS) | Time-dependent decrease | Significant suppression | Post-transcriptional |
| Allylmercaptan (AM) | Suppression of constitutive and inducible levels | Significant suppression | Post-transcriptional |
| Allylmethylsulfide (AMS) | Suppression of constitutive and inducible levels | Significant suppression | Post-transcriptional |
Pharmacological Profile and Bioavailability Studies
Absorption, Distribution, and Elimination Kinetics in Preclinical Models
Preclinical studies, primarily in rat models, have shed light on the pharmacokinetic profile of S-Allylmercaptocysteine. A key finding is that SAMC is not detected in the plasma following oral administration. nih.govspandidos-publications.comresearchgate.netresearchgate.net This suggests that the parent compound has extremely low oral bioavailability.
Conversely, when administered intravenously, SAMC is rapidly cleared from the bloodstream. spandidos-publications.comnih.govresearchgate.net Studies have reported a very short plasma half-life (t½) of less than 5 minutes in rats. nih.govresearchgate.net One study specified the half-life to be approximately 3.8 minutes. spandidos-publications.com This rapid disappearance from circulation indicates a swift distribution and elimination process.
The rapid clearance of SAMC from the blood is a critical aspect of its pharmacokinetic profile. researchgate.net While specific values for clearance (CL) and volume of distribution (Vss) for SAMC are not extensively reported, the short half-life is indicative of efficient clearance mechanisms. nih.govspandidos-publications.com The pharmacological effects observed are therefore largely attributed to its metabolites rather than the parent compound itself. nih.govspandidos-publications.comresearchgate.net
Pharmacokinetic Parameters of S-Allylmercaptocysteine in Rats (Intravenous Administration)
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t½) | < 5 minutes | nih.govresearchgate.net |
| Bioavailability (Oral) | Not Detected | nih.govspandidos-publications.comresearchgate.netresearchgate.net |
Factors Influencing Bioavailability
The primary factor influencing the bioavailability of S-Allylmercaptocysteine is its inherent instability in the bloodstream. spandidos-publications.com Upon entering circulation, SAMC is believed to react quickly with components in the blood. nih.govspandidos-publications.comresearchgate.netresearchgate.net This rapid conversion into various metabolites is the main reason for its negligible presence in plasma after oral administration.
This suggests that the limitation in bioavailability is not due to poor absorption from the gastrointestinal tract but rather a consequence of its rapid systemic metabolism and elimination. nih.govspandidos-publications.com This characteristic distinguishes it from other garlic-derived compounds like S-allylcysteine (SAC), which exhibits high oral bioavailability. nih.govnih.gov
Characterization of Metabolites and their Biological Activities
The biological activities associated with S-Allylmercaptocysteine are largely mediated by its metabolites. nih.govspandidos-publications.com Research has identified several key metabolites and their corresponding biological effects. The metabolic process involves the conversion of SAMC into volatile sulfur compounds and various conjugates. nih.govresearchgate.netresearchgate.net
One major class of metabolites is diallyl polysulfides . uea.ac.uk These compounds, including diallyl disulfide (DADS) and diallyl trisulfide (DATS), are known to possess a range of biological activities. Studies have demonstrated their potential in exhibiting anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation. frontiersin.orgpharmatutor.org Furthermore, diallyl polysulfides have shown antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.net
Another significant group of metabolites are N-acetylcysteine S-conjugates . nih.gov Specifically, N-acetyl-S-3-hydroxypropylcysteine and N-acetyl-S-2-carboxyethylcysteine have been identified in the urine of rats administered SAMC. nih.gov These conjugates are thought to contribute to the antioxidant properties of SAMC. For instance, S-allylmercapto-N-acetylcysteine (ASSNAC), a related conjugate, has been shown to upregulate cellular glutathione (B108866) and protect vascular endothelial cells from oxidative stress. nih.gov N-acetylcysteine (NAC) itself is a well-known antioxidant and precursor to glutathione, a key cellular antioxidant. researchgate.netnih.gov
Major Metabolites of S-Allylmercaptocysteine and Their Biological Activities
| Metabolite Class | Examples | Reported Biological Activities | Reference |
|---|---|---|---|
| Diallyl Polysulfides | Diallyl disulfide (DADS), Diallyl trisulfide (DATS) | Anticancer, Antimicrobial, Anti-inflammatory | researchgate.netuea.ac.ukfrontiersin.orgpharmatutor.orgresearchgate.net |
| N-acetylcysteine Conjugates | N-acetyl-S-3-hydroxypropylcysteine, N-acetyl-S-2-carboxyethylcysteine | Antioxidant (increases cellular glutathione) | nih.govnih.govresearchgate.netnih.gov |
Preclinical Research Methodologies and Experimental Models
In Vitro Cellular Models
In vitro cellular models are fundamental in preclinical research, offering a controlled environment to study the direct effects of compounds on specific cell types and to dissect molecular pathways.
Establishment and Utilization of Human Cancer Cell Lines
A primary focus of SAMC research has been its anti-cancer potential, which has been extensively investigated using a variety of established human cancer cell lines. These models have been instrumental in demonstrating the inhibitory effects of SAMC on cancer cell proliferation and survival.
SAMC has been shown to inhibit the proliferation and viability of several cancer cell lines in a dose-dependent manner. For instance, studies have utilized breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) to demonstrate that SAMC can induce cell cycle arrest at the G0/G1 phase and promote apoptosis. nih.gov Similarly, in colorectal cancer research, cell lines like SW480, SW620, and Caco-2 have been employed to show the suppressive effects of SAMC on cell growth and migration. nih.gov The compound's efficacy has also been tested against prostate cancer cell lines, where it has been observed to inhibit cell proliferation. nih.gov Furthermore, its antiproliferative and apoptotic effects have been documented in erythroleukemia cell lines (HEL and OCIM-1) and anaplastic thyroid cancer cells. researchgate.netnih.gov
The mechanisms underlying these effects often involve the induction of apoptosis, or programmed cell death. In erythroleukemia cell lines, SAMC was found to cause DNA fragmentation, a hallmark of apoptosis. nih.gov In colorectal carcinoma cells (SW620), SAMC-induced apoptosis is mediated through the activation of JNK and p38 signaling pathways. nih.gov
Table 1: Effects of S-Allylmercaptocysteine on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| MCF-7 | Breast Cancer | Inhibition of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis. nih.gov |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis. nih.gov |
| SW480 | Colorectal Cancer | Suppression of cell growth and migration. nih.gov |
| SW620 | Colorectal Cancer | Inhibition of cell viability, induction of apoptosis via JNK and p38 pathways. nih.govnih.gov |
| Caco-2 | Colorectal Cancer | Suppression of cell growth and migration. nih.gov |
| CRL-1740 | Prostate Cancer | Inhibition of cell proliferation. nih.gov |
| HEL | Erythroleukemia | Inhibition of cell growth and induction of apoptosis. nih.gov |
| OCIM-1 | Erythroleukemia | Inhibition of cell growth and induction of apoptosis. nih.gov |
| 8305C (HPACC) | Anaplastic Thyroid Cancer | Inhibition of cell growth and induction of apoptosis. researchgate.net |
Application in Inflammatory and Oxidative Stress Models
Beyond its anti-cancer properties, SAMC has been investigated for its anti-inflammatory and antioxidant effects using various in vitro models. These studies are crucial for understanding its potential in mitigating diseases where inflammation and oxidative stress are key pathological features.
In a model of cisplatin-induced nephrotoxicity, SAMC was shown to protect human kidney (HK-2) cells from cisplatin-induced apoptosis. nih.govnih.gov The protective mechanism involves the attenuation of oxidative stress and inflammation. nih.govnih.govmdpi.com Another in vitro model utilized interleukin-1β (IL-1β) to stimulate primary rat chondrocytes, mimicking the inflammatory conditions of osteoarthritis. In this model, SAMC was able to ameliorate collagen destruction and inhibit inflammation. nih.gov The anti-inflammatory effects of SAMC have also been demonstrated in a study where it was found to inhibit mucin overexpression and inflammation in 16HBE cells, a human bronchial epithelial cell line. nih.gov
The antioxidant properties of SAMC are often linked to its ability to modulate key signaling pathways involved in the cellular stress response. For instance, in the context of osteoarthritis, SAMC was found to activate the Nrf2 pathway, a critical regulator of antioxidant responses, in chondrocytes. nih.gov
Co-culture and 3D Cell Culture Systems for Advanced Studies
To better mimic the complex tumor microenvironment and tissue architecture, advanced in vitro models such as co-culture and three-dimensional (3D) cell culture systems are increasingly being utilized in preclinical research. These models allow for the investigation of cell-cell interactions and more accurately reflect the in vivo situation compared to traditional 2D monolayer cultures.
While the scientific literature highlights the importance and potential of these advanced models for studying disease progression and therapeutic responses, specific studies employing co-culture or 3D cell culture systems to investigate the effects of S-allylmercaptocysteine are not extensively documented in the available search results. The development of such models for SAMC research would be a valuable future direction to further elucidate its mechanisms of action in a more physiologically relevant context. These systems could provide deeper insights into how SAMC affects tumor cells in the presence of stromal cells, immune cells, and the extracellular matrix.
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and safety of potential therapeutic agents in a whole-organism context.
Xenograft and Orthotopic Tumor Models in Immunodeficient Mice
To assess the anti-cancer activity of SAMC in a living organism, researchers have utilized xenograft and orthotopic tumor models in immunodeficient mice. In xenograft models, human cancer cells are implanted subcutaneously, while in orthotopic models, the tumor cells are implanted into the corresponding organ of origin, providing a more clinically relevant environment for tumor growth and metastasis.
Studies have shown that SAMC can effectively suppress the growth of colorectal cancer xenografts in mice. nih.gov In a study using a luciferase-expressing colorectal cancer cell line, SAMC treatment significantly inhibited tumor proliferation and metastasis. nih.gov Similarly, in an orthotopic mouse model of androgen-independent prostate cancer, oral administration of SAMC was found to inhibit the growth of primary tumors and reduce the formation of distant metastases. aacrjournals.org The combination of SAMC with the mTOR inhibitor rapamycin (B549165) has also been shown to suppress tumor growth in a colon cancer xenograft model. spandidos-publications.com
Table 2: In Vivo Anti-Cancer Effects of S-Allylmercaptocysteine in Animal Models
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Colorectal Cancer | Xenograft mice (SW620 cells) | Suppressed tumor growth and metastasis. nih.gov |
| Colorectal Cancer | Xenograft mice (HCT-116 cells) | Enhanced the anti-tumor effect of rapamycin. spandidos-publications.com |
| Prostate Cancer | Orthotopic mice (PC-3 cells) | Inhibited primary tumor growth and reduced distant metastases. aacrjournals.org |
| Oral Cancer | Xenograft mice (CAL-27 cells) | Inhibited tumor growth and progression (study on S-allylcysteine). nih.gov |
| Non-Small-Cell Lung Carcinoma | Xenograft mice | Inhibited tumor growth and malignant progression (study on S-allylcysteine). acs.org |
Induced Organ Injury Models (e.g., LPS-induced ALI, Cisplatin-induced Nephrotoxicity, Acetaminophen-induced Liver Injury)
To investigate the protective effects of SAMC against organ damage, various induced organ injury models in rodents have been employed. These models mimic human diseases characterized by acute inflammation and oxidative stress.
In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), SAMC treatment was shown to ameliorate inflammatory cell infiltration and lung histopathological changes. nih.govnih.gov The protective effect was associated with the inhibition of pro-inflammatory cytokines and mucin overexpression. nih.gov
The nephroprotective effects of SAMC have been demonstrated in a rat model of cisplatin-induced nephrotoxicity. Pre-treatment with SAMC was found to attenuate renal damage by reducing oxidative stress and inflammation. nih.govnih.gov
Furthermore, the hepatoprotective potential of SAMC has been evaluated in mouse models of acetaminophen-induced liver injury. SAMC was shown to protect against liver damage by inhibiting cytochrome P450 2E1 activity and through its antioxidant actions. nih.govnih.govresearchgate.net
Table 3: Protective Effects of S-Allylmercaptocysteine in Induced Organ Injury Models
| Organ Injury Model | Animal Model | Key Protective Mechanisms |
|---|---|---|
| Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | Mice | Amelioration of inflammatory cell infiltration and lung histopathology; inhibition of pro-inflammatory cytokines and mucin overexpression. nih.govnih.gov |
| Cisplatin-induced Nephrotoxicity | Rats | Attenuation of renal damage; reduction of oxidative stress and inflammation. nih.govnih.gov |
| Acetaminophen-induced Liver Injury | Mice | Inhibition of cytochrome P450 2E1 activity; antioxidant effects. nih.govnih.govresearchgate.net |
S Allylmercaptocysteine in Combination Therapies
Synergistic Effects with Conventional Therapeutic Agents (e.g., Rapamycin (B549165), MAPK Inhibitors)
Research has demonstrated that S-Allylmercaptocysteine, a water-soluble organosulfur compound derived from garlic, can work synergistically with conventional cancer therapeutic agents to inhibit tumor growth and induce apoptosis in cancer cells. nih.govspandidos-publications.com
In a study involving colorectal cancer, the combination of SAMC and rapamycin, an mTOR inhibitor, resulted in an enhanced tumor-suppressing ability. nih.gov This was observed in both HCT-116 cancer cells and a xenograft murine model. nih.gov The combination therapy led to a significant upregulation of the Bax/Bcl-2 ratio, indicating an increase in apoptosis. nih.gov
Similarly, SAMC has been shown to promote apoptosis induced by MAPK inhibitors in hepatocellular carcinoma and colon cancer cell lines. spandidos-publications.comnih.gov When combined with MAPK inhibitors, SAMC led to a higher rate of tumor cell apoptosis compared to treatment with either agent alone. spandidos-publications.com This synergistic effect was observed in both HepG2 (hepatocellular carcinoma) and SW620 (colon cancer) cell lines. nih.gov
Interactive Data Table: Synergistic Effects of S-Allylmercaptocysteine Combinations
| Combination | Cancer Model | Key Findings | Reference |
| SAMC + Rapamycin | Colorectal Cancer (HCT-116 cells and xenograft mice) | Enhanced tumor suppression, increased Bax/Bcl-2 ratio, activated apoptosis. nih.gov | nih.gov |
| SAMC + MAPK Inhibitors | Hepatocellular Carcinoma (HepG2 cells) | Increased apoptosis rate, activation of TGF-β1, TβRII, p-smad2/3, smad4, and smad7 signals. spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |
| SAMC + MAPK Inhibitors | Colon Cancer (SW620 cells) | Increased apoptosis rate, affected TGF-β1 and smad7 signals, promoted Bax and Bad expression. spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |
Rationale and Mechanistic Basis for Combination Strategies
The rationale for combining S-Allylmercaptocysteine with conventional therapeutic agents lies in their complementary mechanisms of action, which can lead to a more potent anti-cancer effect.
The combination of SAMC and rapamycin in colorectal cancer has been found to work through the autophagy/p62/Nrf2 pathway. nih.gov This combination therapy inhibited autophagic activity and prevented Akt phosphorylation. nih.gov Concurrently, it activated the antioxidant transcription factor Nrf2 and its downstream gene NQO1, while downregulating the autophagosome cargo protein p62, suggesting a negative regulatory role for p62 between Nrf2 and autophagy. nih.gov
In the case of MAPK inhibitors, SAMC appears to induce apoptosis by activating the TGF-β signaling pathway when the MAPK pathway is inhibited. spandidos-publications.comnih.gov In HepG2 cells, which have an intact TGF-β signaling pathway, SAMC activated several components of this pathway, leading to the activation of the mitochondrial apoptosis pathway. nih.gov In SW620 cells, which have an imperfect TGF-β signal, the apoptotic effect of SAMC was less pronounced but still involved components of the TGF-β pathway and the mitochondrial apoptosis pathway. nih.gov This suggests that SAMC can circumvent the blockage of the MAPK pathway by activating alternative pro-apoptotic signaling pathways. spandidos-publications.com
Interactive Data Table: Mechanistic Basis of S-Allylmercaptocysteine Combination Therapies
| Combination | Mechanism of Action | Key Molecular Targets/Pathways | Reference |
| SAMC + Rapamycin | Inhibition of autophagy, activation of antioxidant response, and induction of apoptosis. | Autophagy/p62/Nrf2 pathway, Akt phosphorylation, Bax/Bcl-2 ratio. nih.gov | nih.gov |
| SAMC + MAPK Inhibitors | Activation of an alternative pro-apoptotic pathway to overcome MAPK inhibition. | TGF-β signaling pathway (TGF-β1, TβRII, p-smad2/3, smad4, smad7), mitochondrial apoptosis pathway (Bax, Bad, Bcl-2, caspase-3, caspase-9). spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |
Preclinical Safety and Toxicology Research
Evaluation of In Vivo Toxicity in Animal Models
Investigations into the systemic toxicity of S-Allylmercaptocysteine have been conducted within the context of efficacy studies in animal models. These studies, while primarily designed to assess therapeutic potential, provide valuable insights into the compound's safety.
In a study utilizing a fluorescent orthotopic androgen-independent prostate cancer mouse model, oral administration of SAMC was reported to inhibit primary tumor growth and reduce metastasis without causing notable toxicity. nih.gov This suggests a favorable general safety profile in this specific cancer model, as the compound was administered over a period sufficient to observe significant anti-tumor effects without apparent adverse events in the animals. nih.gov
Similarly, in studies focused on organ-specific protection, such as those involving non-alcoholic fatty liver disease (NAFLD), cisplatin-induced nephrotoxicity, and bleomycin-induced pulmonary fibrosis, the administration of SAMC was well-tolerated by the animal subjects (rats and mice). nih.govnih.govmdpi.commedchemexpress.com The absence of reported systemic adverse effects in these models further supports the general in vivo tolerability of SAMC at effective doses. While these studies provide foundational safety data, formal acute and subchronic toxicology studies designed to determine parameters like the No-Observed-Adverse-Effect Level (NOAEL) are essential for a comprehensive toxicological assessment.
Assessment of Organ-Specific Safety Profiles
Research has specifically investigated the effects of SAMC on several key organs, often in models where these organs are subjected to pathological stress. These studies have highlighted a protective rather than a toxic effect in the liver, kidneys, and lungs.
Liver: In a rat model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, SAMC demonstrated a significant hepato-protective effect. nih.govnih.govnih.gov Administration of SAMC to rats with NAFLD led to marked improvements in liver health. Histological analysis of liver tissue revealed that SAMC co-treatment significantly reduced fatty droplet accumulation and the number of inflammatory foci. nih.gov The compound attenuated liver injury, fat accumulation, and the formation of collagen. nih.govnih.gov Mechanistically, SAMC was found to diminish liver oxidative stress, partly by inhibiting the activity of the cytochrome P450 2E1 (CYP2E1) pathway. nih.govnih.gov It also mitigated inflammation by reducing pro-inflammatory mediators. nih.govnih.gov Furthermore, SAMC was shown to protect the liver from chronic injury by reducing apoptosis (programmed cell death) and enhancing autophagy (the cellular process of cleaning out damaged cells). nih.gov
Table 1: Summary of Hepatic Safety Findings for S-Allylmercaptocysteine in a Rat NAFLD Model You can filter and sort the data by clicking on the column headers.
| Parameter | Observation in NAFLD Model | Effect of SAMC Co-treatment | Reference |
|---|---|---|---|
| Hepatic Histology | Increased lipid accumulation, inflammatory foci | Improved histology, reduced fatty droplets and inflammation | nih.gov |
| Fat Accumulation | Increased | Attenuated | nih.govnih.gov |
| Collagen Formation | Increased | Attenuated | nih.govnih.gov |
| Oxidative Stress | Increased | Diminished | nih.govnih.gov |
| Inflammation | Increased | Partially mitigated | nih.govnih.gov |
| Apoptosis | Increased | Reduced | nih.gov |
| Autophagy | Altered | Enhanced | nih.gov |
Kidney: The safety and protective potential of SAMC have been evaluated in a rat model of cisplatin-induced nephrotoxicity. mdpi.com Cisplatin is a chemotherapy agent known for causing kidney damage. In this model, pre-treatment with SAMC was found to protect the kidneys from cisplatin-induced injury. mdpi.commedchemexpress.com SAMC administration improved renal function and alleviated histological damage caused by cisplatin. The protective mechanism involves the suppression of several key pathological processes, including apoptosis, oxidative stress, and inflammation within the renal tissue. mdpi.commedchemexpress.com SAMC was observed to decrease markers of oxidative injury, such as malondialdehyde (MDA), and restore depleted levels of glutathione (B108866) (GSH), a major endogenous antioxidant. mdpi.com
Table 2: Summary of Renal Safety Findings for S-Allylmercaptocysteine in a Rat Model You can filter and sort the data by clicking on the column headers.
| Parameter | Effect of Cisplatin | Effect of SAMC Pre-treatment | Reference |
|---|---|---|---|
| Renal Function | Impaired | Improved | mdpi.com |
| Histological Damage | Present | Alleviated | mdpi.com |
| Oxidative Stress (MDA levels) | Elevated | Decreased | mdpi.com |
| Antioxidant Status (GSH levels) | Depleted | Restored | mdpi.com |
| Apoptosis | Induced | Suppressed | mdpi.commedchemexpress.com |
| Inflammation | Induced | Suppressed | mdpi.commedchemexpress.com |
Lungs: In a mouse model of bleomycin-induced pulmonary fibrosis, a condition characterized by lung scarring, SAMC demonstrated protective effects. medchemexpress.com Oral administration of SAMC was shown to significantly ameliorate the pathological structure of the lungs, decrease the infiltration of inflammatory cells, and reduce the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid. medchemexpress.com This indicates a favorable safety profile for the lungs, with the compound actively counteracting induced fibrotic and inflammatory processes. medchemexpress.com
Table 3: Summary of Pulmonary Safety Findings for S-Allylmercaptocysteine in a Mouse Model You can filter and sort the data by clicking on the column headers.
| Parameter | Effect of Bleomycin | Effect of SAMC Treatment | Reference |
|---|---|---|---|
| Pathological Lung Structure | Damaged / Fibrotic | Significantly ameliorated | medchemexpress.com |
| Inflammatory Cell Infiltration | Increased | Decreased | medchemexpress.com |
| Pro-inflammatory Cytokines | Increased | Decreased | medchemexpress.com |
Translational Research and Future Perspectives
Current Research Gaps and Challenges in S-Allylmercaptocysteine Studies
Despite the promising therapeutic potential of S-Allylmercaptocysteine (SAMC), several research gaps and challenges impede its clinical translation. A significant challenge lies in the incomplete understanding of its pharmacokinetic profile. Following oral administration, SAMC is not detected in plasma, suggesting that its pharmacological effects may be attributable to its metabolites rather than the compound itself. nih.govspandidos-publications.com The metabolic pathway of SAMC is complex; it is known to react with blood components and is converted into volatile sulfur compounds. nih.govspandidos-publications.com However, only a small fraction of its metabolites have been identified, necessitating further investigation to fully elucidate its metabolic fate and excretion from the body. spandidos-publications.com
Another critical gap is the lack of large-scale, long-term clinical trials to definitively establish the efficacy of SAMC for various health conditions. caringsunshine.com Much of the current evidence is derived from preclinical studies and small clinical trials, which often use aged garlic extract containing a mixture of compounds, making it difficult to attribute the observed effects solely to SAMC. caringsunshine.com
Furthermore, the potential pharmacological interactions between SAMC and other organosulfur compounds found in garlic, such as S-allylcysteine and allicin (B1665233), are not yet fully understood. researchgate.net Investigating these interactions is crucial for optimizing therapeutic strategies and ensuring safety. The chemical instability of some garlic-derived compounds also presents a challenge, although SAMC itself is considered a stable thioallyl compound. nih.govnih.gov Addressing these research gaps is essential for the successful development of SAMC as a therapeutic agent.
Potential Clinical Applications and Therapeutic Development Considerations
S-Allylmercaptocysteine has demonstrated a wide range of potential clinical applications, primarily centered on its anti-cancer properties. researchgate.netnih.govcjnmcpu.comscienceopen.com Preclinical studies have shown its efficacy against various cancer models, including breast, prostate, colorectal, gastric, and anaplastic thyroid cancers. nih.govaacrjournals.orgresearchgate.netdntb.gov.ua Its mechanisms of action are multifaceted, including anti-proliferative, anti-metastatic, and pro-apoptotic effects. researchgate.netnih.govcjnmcpu.com Given its proven safety profile, SAMC is recognized as a promising candidate for a daily food supplement for cancer prevention and management. researchgate.netnih.govcjnmcpu.com
Beyond oncology, SAMC and related garlic compounds are being explored for their benefits in other chronic diseases. There is emerging evidence for their potential role in cardiovascular health, with studies suggesting antioxidant, anti-inflammatory, and lipid-lowering properties. caringsunshine.com In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, S-allyl-L-cysteine (a related compound) has shown neuroprotective effects by ameliorating oxidative damage and endoplasmic reticulum stress. nih.govscienceopen.commdpi.com
For therapeutic development, a key consideration is the source of SAMC. Aged garlic extract is a rich source of this and other beneficial organosulfur compounds, exhibiting stronger anti-cancer activities than fresh garlic. researchgate.netnih.gov The development of standardized extracts with consistent concentrations of SAMC will be crucial for clinical trials and therapeutic use. Furthermore, exploring combination therapies, where SAMC is used as an adjuvant with conventional chemotherapeutic agents, has shown promise in enhancing treatment efficacy. spandidos-publications.com
| Potential Clinical Application | Supporting Evidence from Preclinical Models | Key Mechanisms |
| Cancer (Breast, Prostate, Colorectal, Gastric) | Inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis in various cancer cell lines and animal models. nih.govaacrjournals.orgdntb.gov.ua | Induction of cell cycle arrest, activation of apoptotic pathways (e.g., caspases), and modulation of signaling pathways like TGF-β and NF-κB. nih.govmedchemexpress.com |
| Cardiovascular Disease | Studies on S-allylcysteine (related compound) show antioxidant, anti-inflammatory, and lipid-lowering effects. caringsunshine.com | Reduction of oxidative stress, inhibition of LDL oxidation, and potential for blood pressure reduction. caringsunshine.com |
| Neurodegenerative Diseases | S-allyl-L-cysteine demonstrates neuroprotective effects in models of stroke and Alzheimer's disease. nih.govmdpi.com | Amelioration of oxidative damage, suppression of endoplasmic reticulum stress, and inhibition of amyloid-β fibrillation. nih.govmdpi.com |
Identification of Novel Therapeutic Targets and Mechanisms for Future Research
Recent research has begun to uncover novel therapeutic targets and mechanisms of S-Allylmercaptocysteine, opening new avenues for future investigation. One of the most significant findings is the role of SAMC in modulating the immune system for cancer therapy. nih.gov It has been shown to promote anti-tumor immunity by suppressing the expression of Programmed Death-Ligand 1 (PD-L1) at the transcriptional level. nih.gov This suppression, mediated through the inhibition of STAT3 phosphorylation, leads to increased activation of anti-tumor cytotoxic T cells. nih.gov This positions SAMC as a potential agent for immune checkpoint inhibition in cancer treatment. nih.gov
Further mechanistic studies have identified several key signaling pathways affected by SAMC. It can induce apoptosis in cancer cells through the Transforming Growth Factor-beta (TGF-β) signaling pathway. medchemexpress.com Additionally, SAMC exhibits anti-inflammatory and antioxidant effects by reducing the activity of Nuclear Factor-kappa B (NF-κB) and up-regulating the Nuclear factor erythroid 2-related factor 2 (Nrf2). medchemexpress.com The activation of the Nrf2-dependent antioxidant response is a key mechanism for its neuroprotective effects against ischemic injury. researchgate.net
In breast cancer cells, SAMC has been found to trigger the mitochondrial apoptotic pathway, indicated by the activation of Bax, decreased expression of Bcl-2 and Bcl-XL, and subsequent activation of caspase-9 and caspase-3. nih.gov It also induces cell cycle arrest in the G0/G1 phase, which is associated with the up-regulation of p53 and p21. nih.gov For future research, a deeper investigation into the crosstalk between these signaling pathways and the identification of direct molecular binding partners of SAMC will be crucial for developing more targeted therapeutic strategies.
| Identified Target/Mechanism | Therapeutic Implication | Supporting Research Findings |
| PD-L1 Suppression | Immune checkpoint inhibition in cancer therapy. nih.gov | SAMC suppresses PD-L1 transcription by inhibiting STAT3 phosphorylation, enhancing anti-tumor immunity. nih.gov |
| Nrf2 Activation | Neuroprotection and antioxidant effects. medchemexpress.comresearchgate.net | SAMC up-regulates Nrf2 to achieve anti-inflammatory and antioxidant effects. medchemexpress.com |
| Mitochondrial Apoptotic Pathway | Induction of apoptosis in cancer cells. nih.gov | SAMC activates Bax and caspases while down-regulating Bcl-2 and Bcl-XL in breast cancer cells. nih.gov |
| Cell Cycle Regulation (p53/p21) | Inhibition of cancer cell proliferation. nih.gov | SAMC induces G0/G1 phase arrest through the up-regulation of p53 and p21. nih.gov |
Advanced Delivery Systems for Enhanced Therapeutic Efficacy
The therapeutic efficacy of S-Allylmercaptocysteine can be significantly limited by challenges in its delivery and bioavailability. nih.govspandidos-publications.com To address these limitations, research into advanced delivery systems is an emerging and critical area. Nanotechnology-based drug delivery platforms offer a promising approach to improve the therapeutic index of compounds like SAMC by enhancing their solubility, stability, and targeted delivery. elsevierpure.commdpi.commdpi.comnih.gov
One such novel delivery system that has been explored for SAMC is the use of layered double hydroxides (LDHs). mdpi.com A study demonstrated the successful intercalation of SAMC into ZnAl-LDH nanostructured crystals. mdpi.com This LDH-SAMC formulation showed a significant improvement in the inhibition of migratory capacity of liver cancer (HepG2) cells compared to SAMC alone. mdpi.com This suggests that LDH can serve as an effective nanoscale vehicle for SAMC, potentially enhancing its anti-tumor and anti-metastatic effects. mdpi.com
In addition to LDHs, other nano-carriers such as liposomes, polymeric nanoparticles, and micelles could be investigated for the encapsulation of SAMC. mdpi.comnih.gov These systems can protect the drug from degradation, control its release profile, and facilitate its accumulation at the target site, thereby improving bioavailability and reducing potential side effects. mdpi.commdpi.com For instance, nanoparticles made from biodegradable polymers like polylactic-co-glycolic acid (PLGA) have been successfully used to improve the oral bioavailability of the related compound S-Allyl Cysteine. mdpi.com Future research should focus on the development and optimization of such nanotechnology-based delivery systems for SAMC to unlock its full therapeutic potential.
Q & A
Q. What molecular mechanisms underlie SAMC's anticancer activity?
SAMC induces apoptosis in cancer cells through multiple pathways:
- TGF-β signaling : SAMC activates TGF-β-dependent apoptosis in ovarian cancer cells, particularly in cells with low survivin expression .
- ROS-mediated pathways : SAMC triggers G2/M phase arrest and apoptosis in colon cancer cells by increasing intracellular ROS, which activates p38 and JNK signaling .
- NF-κB and Nrf2 modulation : SAMC suppresses NF-κB (pro-inflammatory) and upregulates Nrf2 (antioxidant), reducing oxidative stress and inflammation . Methodological Insight: Use Western blotting to analyze TGF-β/Smad3 activation, flow cytometry for ROS quantification, and luciferase assays to measure NF-κB/Nrf2 transcriptional activity.
Q. How does SAMC mitigate oxidative stress in experimental models?
SAMC scavenges reactive oxygen species (ROS) and preserves antioxidant enzyme activity:
- Hydroxyl radical (•OH) and singlet oxygen (¹O₂) scavenging : Demonstrated in vitro using deoxyribose degradation and histidine photo-oxidation assays .
- Enzyme preservation : In gentamicin-induced nephrotoxicity, SAMC prevents declines in Mn-SOD, GPx, and GR activity but reduces catalase (CAT) activity, likely due to direct H₂O₂ scavenging . Methodological Insight: Quantify ROS using fluorescent probes (e.g., DCFH-DA) and measure enzyme activities via spectrophotometric assays (e.g., NBT for SOD, NADPH oxidation for GR) .
Advanced Research Questions
Q. How do experimental designs address conflicting data on SAMC's modulation of antioxidant enzymes?
Discrepancies in SAMC's effects on CAT activity (e.g., reduced in gentamicin models vs. no change in cisplatin models ) highlight context-dependent mechanisms:
- Dose and model specificity : SAMC’s H₂O₂-scavenging capacity may bypass CAT in high oxidative stress conditions (e.g., gentamicin), whereas in cisplatin models, Nrf2-mediated upregulation of endogenous antioxidants compensates .
- Temporal factors : CAT activity may rebound post-SAMC treatment due to adaptive Nrf2 signaling. Methodological Insight: Conduct time-course studies with SAMC and compare oxidative stress markers (e.g., 4-HNE, 3-NT) across models using immunohistochemistry .
Q. What in vivo models best elucidate SAMC's nephroprotective effects?
- Gentamicin-induced nephrotoxicity : SAMC reduces tubular damage by 38% and normalizes Mn-SOD/GPx activity, validated via urinary biomarkers (e.g., NAG, BUN) and histopathology .
- Cisplatin-induced nephrotoxicity : SAMC attenuates apoptosis by suppressing caspase-3 and Bax/Bcl-2 imbalance, confirmed via TUNEL staining and renal function tests (e.g., serum creatinine) . Methodological Insight: Use strain-specific rats (e.g., Sprague-Dawley) and standardize SAMC dosing (e.g., 50–100 mg/kg/day) to ensure reproducibility.
Q. How does survivin overexpression influence SAMC's efficacy in ovarian cancer?
Survivin, an anti-apoptotic protein, diminishes SAMC’s pro-apoptotic effects in ovarian cancer cells. Studies show:
- Survivin-overexpressing cells resist SAMC-induced apoptosis, necessitating combination therapies (e.g., SAMC + survivin inhibitors) .
- Mechanistic studies link survivin to SAMC’s failure to activate caspase-9 in resistant cells. Methodological Insight: Employ siRNA knockdown of survivin and assess apoptosis via Annexin V/PI staining .
Methodological Considerations
Q. What assays are critical for evaluating SAMC's anti-inflammatory activity?
- NF-κB inhibition : Use electrophoretic mobility shift assays (EMSA) or p65 nuclear translocation imaging in macrophages stimulated with LPS .
- Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β via ELISA in serum or tissue homogenates .
- Nrf2 activation : Measure NQO1 and HO-1 expression via qPCR or Western blotting in SAMC-treated cells .
Q. How can researchers reconcile SAMC's dual pro-oxidant (anticancer) and antioxidant (nephroprotective) roles?
- Context-dependent ROS modulation : Low SAMC doses act as antioxidants in normal cells by scavenging ROS, while higher doses induce ROS overload in cancer cells, triggering apoptosis .
- Cell-type specificity : Cancer cells (with impaired redox homeostasis) are more vulnerable to SAMC-induced ROS than normal cells. Methodological Insight: Compare ROS thresholds in cancer vs. normal cells using redox-sensitive dyes (e.g., DHE for superoxide) .
Data Contradiction Analysis
Q. Why do some studies report SAMC-induced apoptosis via TGF-β, while others emphasize ROS?
- Cancer type variability : TGF-β signaling dominates in ovarian and gastric cancers, whereas ROS-driven apoptosis is prominent in colon and prostate cancers .
- Experimental conditions : Hypoxic vs. normoxic environments alter SAMC’s mechanistic emphasis. Methodological Insight: Use gene-editing tools (e.g., CRISPR for TGF-β receptors) to isolate pathway contributions .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
